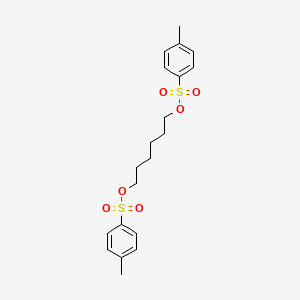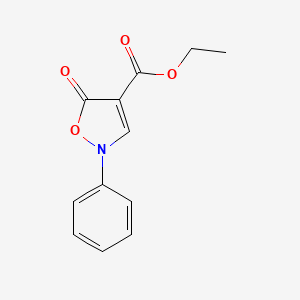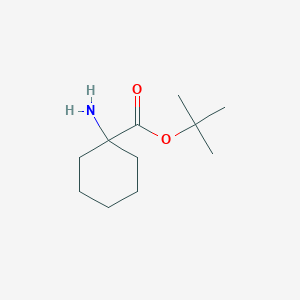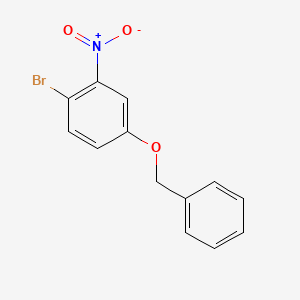
Hexane-1,6-diyl bis(4-methylbenzenesulfonate)
説明
Hexane-1,6-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C20H26O6S2 and a molecular weight of 426.55 . It is also known by the English name 1,6-Hexanediol, 1,6-bis (4-methylbenzenesulfonate) .
Physical And Chemical Properties Analysis
Hexane-1,6-diyl bis(4-methylbenzenesulfonate) has a molecular weight of 426.55 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.科学的研究の応用
Synthesis and Characterization
- Synthesis via Cyclodextrin Mediated N-Alkylation : Fischer, Millan, and Ritter (2013) describe the synthesis of N,N'-(hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) via cyclodextrin mediated N-alkylation in aqueous solution, followed by Prilezhaev epoxidation. This method was characterized using 1H NMR and 2D NMR ROESY spectroscopy, analyzing the curing properties of the diepoxide with lysine-based α-amino-ε-caprolactam (Fischer, J., Millan, S., & Ritter, H., 2013).
Molecular Dynamics and Structure
- Solid-state NMR Study of Molecular Motions : Kujanpää and Riddell (2000) conducted solid-state NMR experiments on hexane-1,6-diyl bis(p-nitrobenzoate) to understand the molecular dynamics of the central alkyl chain. Techniques like 13C CP/MAS spectra and 2H quadrupole echo spectra were used, revealing librational motions at CH2 groups that can be modeled by a six-site conical model (Kujanpää, J., & Riddell, F., 2000).
Polymerization and Materials Science
- Synthesis of New Polyesters : Găină, Gaina, and Cozan (2001) synthesized new polyesters containing both aliphatic and aromatic units in the backbone by reacting 4,4′-[hexane-1,6-diyl bis(2,4,5-trioxoimidazolidine-1,5-diyl)]dibenzoyl chloride with various biphenols. This study included the synthesis of a model compound and characterization of these polymers using IR and 1H-NMR spectroscopy, along with analysis of their viscosities, solubilities, and thermal properties (Găină, C., Gaina, V., & Cozan, V., 2001).
Chemical Reactions and Synthesis
- Potential Photoacid Generators : Plater, Harrison, and Killah (2019) studied the photochemical decompositions of sulfonated oximes, including 4-methylbenzenesulfonate bis-oxime of acenaphthenequinone. They discussed the fragmentation pathways and potential use of these compounds as photoacid generators in polymer resists (Plater, M., Harrison, W., & Killah, R., 2019).
特性
IUPAC Name |
6-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6S2/c1-17-7-11-19(12-8-17)27(21,22)25-15-5-3-4-6-16-26-28(23,24)20-13-9-18(2)10-14-20/h7-14H,3-6,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYYIAXSSKVOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279616 | |
| Record name | hexane-1,6-diyl bis(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexane-1,6-diyl bis(4-methylbenzenesulfonate) | |
CAS RN |
4672-50-8 | |
| Record name | 1,6-Hexanediol, 1,6-bis(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 13419 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hexane-1,6-diyl bis(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-](/img/structure/B3052778.png)



